Cas no 2229123-74-2 (1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid)
1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid
- 1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid
- 2229123-74-2
- EN300-1899316
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- Inchi: 1S/C14H21NO6/c1-12(2,3)21-11(19)15-14(4-5-20-8-14)13(10(17)18)6-9(16)7-13/h4-8H2,1-3H3,(H,15,19)(H,17,18)
- InChI Key: GTEKPWYPWXLQSB-UHFFFAOYSA-N
- SMILES: O1CCC(C1)(C1(C(=O)O)CC(C1)=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 299.13688739g/mol
- Monoisotopic Mass: 299.13688739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 102Ų
1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1899316-0.05g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 0.05g |
$1224.0 | 2023-09-18 | ||
| Enamine | EN300-1899316-0.1g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 0.1g |
$1283.0 | 2023-09-18 | ||
| Enamine | EN300-1899316-0.25g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 0.25g |
$1341.0 | 2023-09-18 | ||
| Enamine | EN300-1899316-0.5g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 0.5g |
$1399.0 | 2023-09-18 | ||
| Enamine | EN300-1899316-1.0g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 1g |
$1458.0 | 2023-06-01 | ||
| Enamine | EN300-1899316-2.5g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 2.5g |
$2856.0 | 2023-09-18 | ||
| Enamine | EN300-1899316-5.0g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 5g |
$4226.0 | 2023-06-01 | ||
| Enamine | EN300-1899316-10.0g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 10g |
$6266.0 | 2023-06-01 | ||
| Enamine | EN300-1899316-1g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 1g |
$1458.0 | 2023-09-18 | ||
| Enamine | EN300-1899316-5g |
1-(3-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid |
2229123-74-2 | 5g |
$4226.0 | 2023-09-18 |
1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid
Research Briefing on 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229123-74-2)
The compound 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2229123-74-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel cyclobutane-based scaffolds, which are increasingly recognized for their utility in designing protease inhibitors and other biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group in its structure enhances its stability during synthetic processes, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of this compound via a multi-step route involving cyclobutane ring formation followed by Boc protection. The study reported a high yield (78%) and excellent purity (>98%), underscoring its suitability for further derivatization. The compound's unique 3-oxocyclobutane moiety was identified as a critical pharmacophore for binding to specific enzyme active sites.
Another significant development comes from a preclinical investigation into its potential as a precursor for antiviral agents. The oxolane (tetrahydrofuran) ring in the structure appears to confer improved bioavailability, as evidenced by in vitro ADME studies. Researchers noted that derivatives of this compound showed promising activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range.
The compound's mechanism of action is currently under investigation, with preliminary data suggesting it may function as a covalent inhibitor through its β-keto acid moiety. This hypothesis is supported by mass spectrometry studies showing adduct formation with nucleophilic residues in target proteins. Such findings position this molecule as a promising lead for developing targeted therapies.
From a structural perspective, computational modeling studies have revealed that the spatial arrangement of the oxolane and cyclobutane rings creates a rigid framework that may enhance binding specificity. This characteristic, combined with the compound's moderate logP value (predicted at 1.8), suggests favorable drug-like properties for further optimization.
Several pharmaceutical companies have included derivatives of this compound in their pipelines, particularly for inflammation and oncology indications. Patent filings in 2022-2023 describe its use in preparing checkpoint kinase inhibitors and NLRP3 inflammasome modulators, indicating broad therapeutic potential.
Future research directions include exploring its application in PROTAC (proteolysis targeting chimera) design, where the compound's structural features could facilitate ternary complex formation. Additionally, ongoing structure-activity relationship (SAR) studies aim to optimize potency while maintaining favorable pharmacokinetic properties.
In conclusion, 1-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)-3-oxocyclobutane-1-carboxylic acid represents a versatile and pharmacologically interesting scaffold with multiple potential applications in drug discovery. Its unique structural features and demonstrated biological activities warrant continued investigation as both a synthetic intermediate and potential therapeutic agent.
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